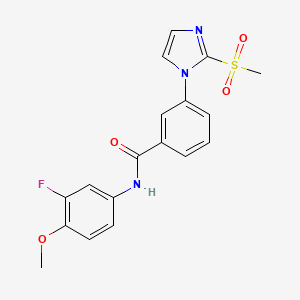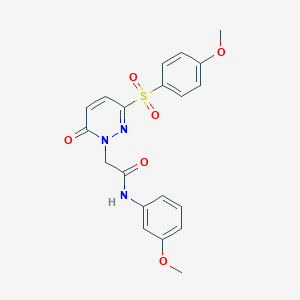
(1R,2S)-2-(pyrrolidin-1-ylcarbonyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R,2S)-2-(pyrrolidin-1-ylcarbonyl)cyclohexanecarboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often found in many biologically active compounds . The compound also contains a cyclohexane ring, which is a six-membered carbon ring, and two carboxylic acid groups, which are commonly found in various organic compounds and can participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a certain degree of stereochemistry due to the presence of the (1R,2S) configuration. This suggests that the compound has chiral centers, which are atoms that have four different groups attached to them, leading to non-superimposable mirror images (enantiomers) .Chemical Reactions Analysis
The pyrrolidine ring and the carboxylic acid groups in the compound can participate in various chemical reactions. The pyrrolidine ring can undergo reactions such as N-alkylation . The carboxylic acid groups can participate in reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the carboxylic acid groups would likely make the compound acidic and polar .Scientific Research Applications
Luminescent Properties of Chiral Organic Ligands
Chiral mononuclear and one-dimensional cadmium(II) complexes constructed by derivatives of (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine show potential application as optical materials due to their luminescent properties. Their powder second-harmonic generation (SHG) efficiency is noteworthy, with efficiencies approximately 0.3 and 0.45 times that of KDP, indicating their potential in optical applications (Cheng et al., 2013).
Gelation Properties of Porphyrin-based Organogels
Hydrogen-bond-donating (carboxylic acid)/accepting (pyridine) substituents introduced into peripheral positions of a porphyrin result in porphyrin-based organogelators capable of forming gels with various solvents. The gelation properties and the resulting superstructures in these gels vary significantly based on the solvent and the specific substituents used, demonstrating the influence of peripheral substituents on gel formation and aggregation mode (Tanaka et al., 2005).
Selective RORγt Inverse Agonists
A phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists, utilizing the binding conformation of previously reported bicyclic sulfonamides, has been discovered. This series demonstrates excellent selectivity and desirable pharmacokinetic properties, with potential implications for inhibiting IL-17 production and providing biologic-like efficacy in certain mouse models (Duan et al., 2019).
Future Directions
properties
IUPAC Name |
(1R,2S)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h9-10H,1-8H2,(H,15,16)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLDEFAIBWNKIN-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)N2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(pyrrolidin-1-ylcarbonyl)cyclohexanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831886.png)
![3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2831887.png)
![4-{2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2831891.png)
![6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2831892.png)
![Spiro[5.5]undecane-3-methaneamine](/img/structure/B2831894.png)
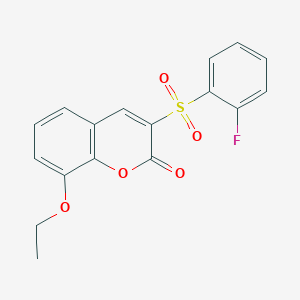
![1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2831898.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2831899.png)
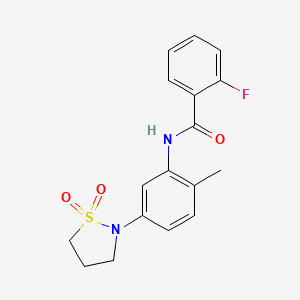
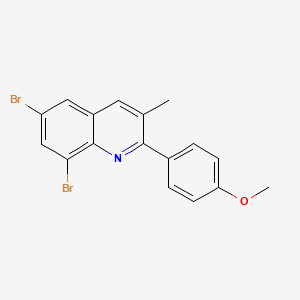
![N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2831903.png)
